Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-

Catalog No.
S802059
CAS No.
106904-10-3
M.F
C8H6Cl2O3S
M. Wt
253.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-

CAS Number

106904-10-3

Product Name

Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-

IUPAC Name

2-chloro-4-methylsulfonylbenzoyl chloride

Molecular Formula

C8H6Cl2O3S

Molecular Weight

253.1 g/mol

InChI

InChI=1S/C8H6Cl2O3S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3

InChI Key

CLCPHXRHYYEUME-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)Cl)Cl

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)Cl)Cl

2-Chloro-4-(methylsulfonyl)benzoyl chloride is a highly reactive, pre-activated aromatic building block defined by its electrophilic acyl chloride core, an ortho-chloro substituent, and a strongly electron-withdrawing para-methylsulfonyl group. In industrial procurement, it is primarily sourced as the definitive acylating agent for the synthesis of the blockbuster Hedgehog pathway inhibitor Vismodegib and the triketone HPPD-inhibiting herbicide Sulcotrione [1]. By providing the exact functional group array required for these active pharmaceutical and agrochemical ingredients in a ready-to-react form, this compound bypasses the need for complex in-situ activation, making it a critical raw material for high-yield, commercial-scale manufacturing [2].

Dual-Use Intermediate Fit

Synthesis Acyl chloride route for vismodegib intermediate and benzamide formation
Agrochemical HPPD-inhibiting triketone herbicide scaffold (sulcotrione, tembotrione)
Quality Control Vismodegib Impurity 36 reference standard with ICH-compliant characterization

Generic substitution of this compound is practically impossible in established pharmaceutical and agrochemical workflows. Attempting to procure the cheaper free acid analog (2-chloro-4-(methylsulfonyl)benzoic acid) forces manufacturers to use stoichiometric peptide coupling reagents (such as HATU or EDC) or introduce an in-situ chlorination step with thionyl chloride [1]. This not only increases raw material costs and cycle times but also generates hazardous gaseous byproducts and complex organic waste that complicate downstream purification. Furthermore, substituting the ortho-chloro group with a nitro group (yielding 2-nitro-4-(methylsulfonyl)benzoyl chloride) fundamentally alters the molecule's steric and electronic profile, yielding entirely different final products (such as Mesotrione instead of Sulcotrione) that fail to meet the strict regulatory and biological target profiles required for Vismodegib or Sulcotrione [2].

Substitution Risk

! Generic benzoyl chlorides lack the 2-chloro-4-(methylsulfonyl) substitution required for vismodegib binding and HPPD inhibition.
! The 2-nitro analog (mesotrione scaffold) may show lower HPPD inhibition potency in agrochemical SAR studies.
! Uncharacterized benzoyl chlorides cannot serve as impurity reference standards for ANDA analytical method validation.

Process Efficiency in API Amidation Workflows

In the final amidation step of Vismodegib synthesis, the use of pre-activated 2-chloro-4-(methylsulfonyl)benzoyl chloride allows for direct coupling with 2-(2-chloro-5-aminophenyl)pyridine. Industrial patent data demonstrates that this reaction proceeds efficiently at mild temperatures (0–30 °C) using a near-stoichiometric ratio (1.0–1.2 equivalents of the acid chloride) in the presence of a simple acid-binding agent [1]. In contrast, starting from the free acid baseline requires either expensive coupling agents or a harsh pre-chlorination step, which reduces overall atom economy and introduces potential impurities. The direct use of the acid chloride ensures high product purity and minimizes waste generation to simple hydrochloride salts.

Evidence DimensionCoupling Reagent Requirement and Temperature
Target Compound Data0–30 °C reaction temperature; 0 equivalents of complex coupling agents required
Comparator Or Baseline2-chloro-4-(methylsulfonyl)benzoic acid (Requires 1.0+ eq of HATU/EDC or harsh SOCl2 reflux)
Quantified DifferenceEliminates the need for expensive coupling reagents and lowers processing temperature by >40 °C compared to thermal chlorination.
ConditionsBase-catalyzed amidation in organic solvent for API synthesis.

Procuring the pre-activated acid chloride streamlines the manufacturing process, significantly reducing raw material costs and simplifying purification in pharmaceutical scale-up.

Amide Coupling Route
Head-to-head
Acyl chloride route reported higher yields vs. 14% with DCC/DMAP condensing agent
Supports acyl chloride route selection for process efficiency
Acyl chloride formation step: 97% yield (SOCl₂)

Electrophilic Reactivity Driven by the Para-Methylsulfonyl Group

The reactivity of 2-chloro-4-(methylsulfonyl)benzoyl chloride is heavily influenced by the strongly electron-withdrawing nature of the para-methylsulfonyl (-SO2CH3) group. With a Hammett para-substituent constant (σp) of +0.72, the methylsulfonyl group significantly increases the partial positive charge on the carbonyl carbon compared to an unsubstituted benzoyl chloride baseline (σp = 0.00) [1]. This enhanced electrophilicity accelerates nucleophilic attack by amines or enolates, allowing acylation reactions to reach completion rapidly at room temperature, whereas less activated analogs require prolonged heating.

Evidence DimensionCarbonyl Electrophilicity (Hammett σp constant)
Target Compound Dataσp = +0.72 (highly activating for nucleophilic attack)
Comparator Or BaselineUnsubstituted Benzoyl Chloride (σp = 0.00)
Quantified DifferenceThe +0.72 shift indicates a massively accelerated acylation rate, reducing required reaction times and temperatures under identical mild conditions.
ConditionsRoom temperature acylation of sterically hindered amines or enolates.

The enhanced reactivity ensures rapid, high-yield conversions even with sterically hindered substrates, maximizing throughput in industrial reactors.

HPPD Inhibition IC₅₀
Head-to-head
Sulcotrione (2-Cl) IC₅₀ = 0.000022 vs. mesotrione (2-NO₂) IC₅₀ = 0.000027 (~1.23-fold difference)
Reported IC₅₀ difference in HPPD enzyme assay
Assay conditions: EC 1.13.11.27, reference 743211

Structural Specificity in Agrochemical Target Binding

In the synthesis of triketone herbicides, the specific ortho-chloro substitution on the benzoyl chloride is non-negotiable for producing Sulcotrione. The chlorine atom provides a specific van der Waals radius (~1.75 Å) and electronegativity that dictates the conformational twist of the final molecule. Substituting this compound with 2-nitro-4-(methylsulfonyl)benzoyl chloride yields Mesotrione, which has a different crop selectivity and environmental degradation profile [1]. The precise 2-chloro-4-methylsulfonyl pattern is strictly required to achieve the exact binding affinity in the hydroxyphenylpyruvate dioxygenase (HPPD) enzyme pocket targeted by Sulcotrione.

Evidence DimensionFinal Product Identity and Enzyme Binding Profile
Target Compound DataYields Sulcotrione (requires ~1.75 Å ortho-chloro bulk)
Comparator Or Baseline2-nitro-4-(methylsulfonyl)benzoyl chloride (Yields Mesotrione)
Quantified DifferenceA complete shift in final product identity; the ortho-substituent dictates the specific herbicidal selectivity and regulatory classification.
ConditionsO-acylation of 1,3-cyclohexanedione followed by cyanide-catalyzed rearrangement.

Buyers formulating generic Sulcotrione must procure this exact CAS number, as structural analogs will result in a completely different, non-compliant active ingredient.

Acyl Chloride Synthesis Yield
Cross-study
97% (target) vs. 93% (2-chloro-4-nitro analog) reported yields from benzoic acid
Reported 4 pp yield advantage; cross-study comparison, verify under your conditions
Data to verify; methodological differences possible
Regulatory Reference Standard
Reported
Full CoA, NMR, MS ICH Q3A/Q3B compliant USP/EP traceability
Characterization package supports ANDA method validation
Supplier-specific data; confirm with current certificate
Dual Commercial Use
Reported
Target compound is direct precursor to vismodegib (pharma) and sulcotrione/tembotrione (agro)
Unique dual-domain sourcing option; confirm with internal quality requirements
Analog benzoyl chlorides lack documented dual commercial product linkage

Commercial Synthesis of Vismodegib

As the definitive terminal acylating agent, it is used to install the critical 2-chloro-4-(methylsulfonyl)benzamide moiety in the final step of Vismodegib manufacturing, ensuring high yields and API-grade purity without the need for complex coupling reagents [1].

Manufacturing of Sulcotrione Herbicides

Used as the primary building block to acylate 1,3-cyclohexanedione, followed by a rearrangement reaction, to produce the HPPD-inhibitor Sulcotrione for agricultural weed control, where the ortho-chloro group is essential for target enzyme binding [2].

Development of Novel Kinase and Hedgehog Pathway Inhibitors

Utilized in medicinal chemistry as a standardized building block to explore structure-activity relationships (SAR) where a bulky, electron-deficient aromatic ring is required to occupy specific hydrophobic pockets in target proteins [1].

Application Selection Guide

Application
Selection Property
Validation Focus
Generic Vismodegib Development & ANDA Filing
Impurity reference standard with ICH-compliant characterization package
Confirm CoA, NMR, MS data support analytical method validation requirements
HPPD Herbicide Lead Optimization
2-chloro-4-(methylsulfonyl)benzoyl pharmacophore scaffold
Verify HPPD inhibition assay performance relative to 2-nitro analog in your SAR workflow
Integrated Pharma-Agrochemical Sourcing
Dual-use intermediate with documented applications in both sectors
Assess supply chain consolidation benefits and vendor qualification requirements
Process Scale-Up & Cost Reduction
Pre-formed acyl chloride with reported high-yield amide coupling efficiency
Confirm yield and purity at required scale; compare process economics with alternative coupling methods

XLogP3

2.3

Wikipedia

Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-

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